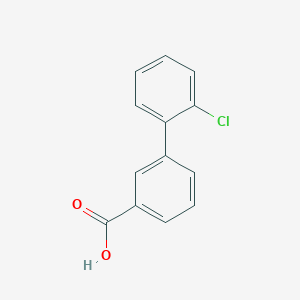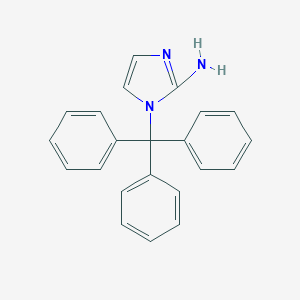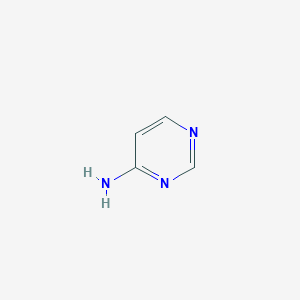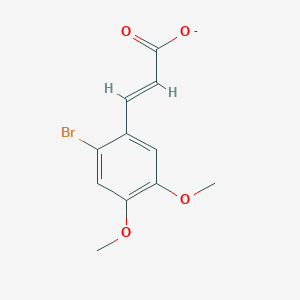
2-Bromo-4,5-dimethoxycinnamic acid
Vue d'ensemble
Description
2-Bromo-4,5-dimethoxycinnamic acid is a useful research compound. Its molecular formula is C11H10BrO4- and its molecular weight is 286.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Toxicity Studies :
- Metabolic pathways and toxicity of 4-Bromo-2,5-dimethoxyphenethylamine : Research focused on its metabolism in various species and potential toxic effects. Oxidative deamination and demethylation were key metabolic pathways identified (Carmo et al., 2005).
Pharmacokinetics and Photomechanical Behavior :
- Photomechanical behavior of 3,4-dimethoxycinnamic acid : A study on a polymorph of 3,4-dimethoxycinnamic acid, analyzing its photochemical and photomechanical properties and how molecular movement influences solid-state reactions (Mishra et al., 2015).
Metabolism in Rats :
- In vivo metabolism in rats : Investigation into the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various urinary metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).
Pharmacological Properties :
- Antioxidant activity of hydroxycinnamic acids : This research explored the synthesis, physicochemical characterization, and antioxidant activity of halogenated hydroxycinnamic acid derivatives, establishing structure-property-activity relationships (Gaspar et al., 2009).
Chemical Properties and Applications :
- Synthesis and evaluation of 2'-hydroxychalcones and flavones : Study on the preparation of compounds from 3,4-dimethoxycinnamic acid, evaluating their effects on lipid peroxidation, LTB4 release, and other inflammatory mediators (Ballesteros et al., 1995).
Haloperoxidase Activity :
- Haloperoxidase activity of manganese peroxidase : This study demonstrated the haloperoxidase activity of manganese peroxidase, including the bromination of various substrates like 3,4-dimethoxycinnamic acid (Sheng & Gold, 1997).
Interaction with Metals :
- Interaction with Copper(II) : Research on the synthesis and antimicrobial activity of copper(II) complexes with 3,4-dimethoxyhydrocinnamic acid, analyzing their spectroscopic properties and potential as antimicrobial agents (Zoroddu & Berardi, 1989).
Safety and Hazards
2-Bromo-4,5-dimethoxycinnamic acid may cause eye irritation and chemical conjunctivitis. It can also cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4,5-dimethoxycinnamic acid . These factors could include temperature, pH, and the presence of other compounds. For example, the compound’s stability could be affected by exposure to light or heat. Its efficacy could also be influenced by the pH of its environment, as pH can affect a compound’s ionization state and, consequently, its ability to interact with its targets.
Analyse Biochimique
Biochemical Properties
Studies suggest that 2-Bromo-4,5-dimethoxycinnamic acid may act as an inhibitor for certain enzymes. For instance, it has shown inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion.
Cellular Effects
Given its potential inhibitory activity against alpha-glucosidase, it may influence cellular processes related to carbohydrate metabolism.
Molecular Mechanism
Metabolic Pathways
Given its potential inhibitory activity against alpha-glucosidase, it may interact with enzymes and cofactors involved in carbohydrate metabolism.
Propriétés
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCWIFRXCLULX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






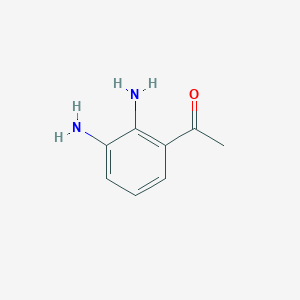
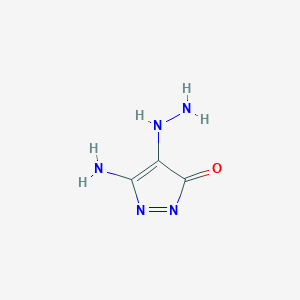
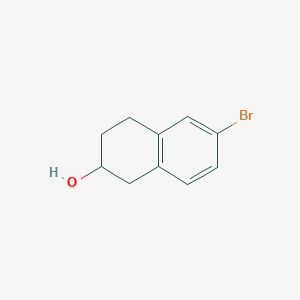
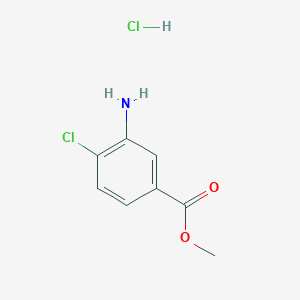
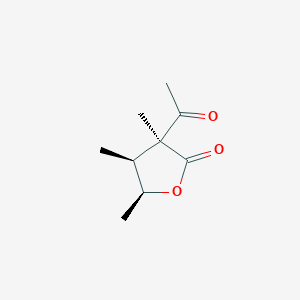
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
